Cas no 2227723-72-8 ((1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol)
(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol
- EN300-1736931
- (1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
- 2227723-72-8
-
- Inchi: 1S/C9H12N4O/c10-3-1-8(14)7-5-11-9-2-4-12-13(9)6-7/h2,4-6,8,14H,1,3,10H2/t8-/m0/s1
- InChI Key: UKOUMGBDYCZUGX-QMMMGPOBSA-N
- SMILES: O[C@H](C1C=NC2=CC=NN2C=1)CCN
Computed Properties
- Exact Mass: 192.10111102g/mol
- Monoisotopic Mass: 192.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 76.4Ų
(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736931-0.05g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 0.05g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1736931-0.1g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 0.1g |
$1711.0 | 2023-09-20 | ||
| Enamine | EN300-1736931-0.25g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 0.25g |
$1789.0 | 2023-09-20 | ||
| Enamine | EN300-1736931-0.5g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 0.5g |
$1866.0 | 2023-09-20 | ||
| Enamine | EN300-1736931-1.0g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 1g |
$1944.0 | 2023-06-04 | ||
| Enamine | EN300-1736931-2.5g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 2.5g |
$3809.0 | 2023-09-20 | ||
| Enamine | EN300-1736931-5.0g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 5g |
$5635.0 | 2023-06-04 | ||
| Enamine | EN300-1736931-10.0g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 10g |
$8357.0 | 2023-06-04 | ||
| Enamine | EN300-1736931-1g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 1g |
$1944.0 | 2023-09-20 | ||
| Enamine | EN300-1736931-5g |
(1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
2227723-72-8 | 5g |
$5635.0 | 2023-09-20 |
(1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (1S)-3-amino-1-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol
The Compound CAS No 2227723-72-8: A Comprehensive Overview
The compound with CAS No 2227723-72-8, known as (1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which contribute to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The molecular structure of (1S)-3-amino-1-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol consists of a pyrazolo[1,5-a]pyrimidine ring system fused with a propanol moiety. The stereochemistry at the chiral center (S configuration) plays a crucial role in determining the compound's physical properties and biological interactions. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) introduces hydrogen bonding capabilities, which are essential for its potential interactions with biological targets such as enzymes or receptors.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the amino and hydroxyl functionalities. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, ensuring high purity and yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and stereochemistry.
Biological Activity and Applications
Research into the biological activity of CAS No 2227723-72-8 has revealed promising results in various therapeutic areas. The compound has demonstrated potential as a modulator of key cellular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that it exhibits selective inhibition against certain kinases, which are critical for cell signaling processes.
Structure-Activity Relationships (SAR)
Understanding the structure-function relationships of this compound is essential for optimizing its therapeutic potential. Modifications to the pyrazolo[1,5-a]pyrimidine ring system or the substituents on the propanol moiety can significantly influence its bioactivity. Recent studies have highlighted the importance of steric and electronic effects in determining the compound's binding affinity to target proteins.
Recent Research Developments
In recent years, there has been a surge in research focusing on CAS No 2227723-72-8 due to its unique properties and potential applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies have led to groundbreaking findings regarding its mechanism of action and pharmacokinetic profile. These advancements have paved the way for further exploration into its therapeutic potential.
Future Prospects
The future outlook for CAS No 2227723-72-8 is highly promising, with ongoing research aimed at enhancing its bioavailability and efficacy. The integration of advanced computational tools with experimental techniques is expected to accelerate drug development processes involving this compound. As our understanding of its biological mechanisms continues to grow, it holds great potential for becoming a valuable asset in modern medicine.
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